6-(Aminomethyl)tetrahydro-2H-pyran-3-ol
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Overview
Description
6-(Aminomethyl)tetrahydro-2H-pyran-3-ol, also known as 3-(aminomethyl)tetrahydro-2H-pyran-3-ol, is an organic compound with the molecular formula C6H13NO2. It is a derivative of tetrahydropyran, featuring an aminomethyl group and a hydroxyl group attached to the oxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)tetrahydro-2H-pyran-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of an amino alcohol with a suitable aldehyde or ketone can lead to the formation of the oxane ring. The reaction conditions typically involve the use of acid or base catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or crystallization to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)tetrahydro-2H-pyran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
6-(Aminomethyl)tetrahydro-2H-pyran-3-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 6-(Aminomethyl)tetrahydro-2H-pyran-3-ol involves its interaction with specific molecular targets. For example, in biological systems, it may act as a ligand for enzymes or receptors, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds and other interactions with target molecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)tetrahydro-2H-pyran-3-ol: A closely related compound with similar structural features.
Tetrahydropyran: The parent compound, which lacks the aminomethyl and hydroxyl groups.
Oxane: Another related compound with a similar ring structure but different substituents
Uniqueness
6-(Aminomethyl)tetrahydro-2H-pyran-3-ol is unique due to the presence of both an aminomethyl group and a hydroxyl group on the oxane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications, particularly in the synthesis of complex organic molecules .
Properties
IUPAC Name |
6-(aminomethyl)oxan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-3-6-2-1-5(8)4-9-6/h5-6,8H,1-4,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBOSPGSLYWSFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OCC1O)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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